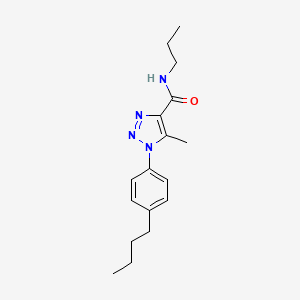
1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTC is a triazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various physiological processes. 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and various diseases. 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been reported to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and various diseases. In cancer cells, 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been reported to induce apoptosis and inhibit cell proliferation, migration, and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is also relatively non-toxic and has low cytotoxicity, making it suitable for use in various biological assays. However, 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has some limitations, including its relatively low potency and selectivity for some biological targets, which may limit its potential applications in some fields.
Direcciones Futuras
There are several future directions for the research on 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as imaging and diagnostics, and the elucidation of its mechanism of action. The synthesis of 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide-based materials and metal complexes with enhanced properties is also an area of interest for future research. Overall, the research on 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has shown promising results and has the potential to contribute to various fields of science and medicine.
Aplicaciones Científicas De Investigación
1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of porous coordination polymers and metal-organic frameworks. In catalysis, 1-(4-butylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activity in various reactions.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-4-6-7-14-8-10-15(11-9-14)21-13(3)16(19-20-21)17(22)18-12-5-2/h8-11H,4-7,12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCYPKFJJIWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-methylspiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B4436364.png)
![1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole](/img/structure/B4436376.png)
![N-cyclopentyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4436389.png)

![7,7-dimethyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4436392.png)
![N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4436398.png)
![(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4436406.png)

![1-[(dimethylamino)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4436411.png)
![3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4436419.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B4436433.png)
![1-[(4-methylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4436434.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-fluorobenzamide](/img/structure/B4436441.png)